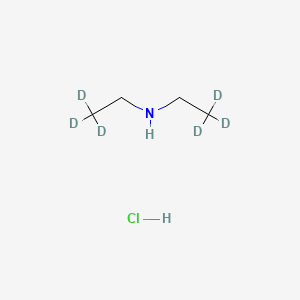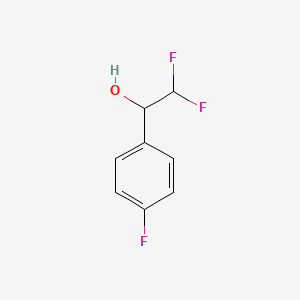![molecular formula C28H17N3O B12304324 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12304324.png)
4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-carbazol-9-ylphényl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]tridéca-1(9),2(7),3,5,10,12-hexène est un composé organique complexe avec une structure tricyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(3-carbazol-9-ylphényl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]tridéca-1(9),2(7),3,5,10,12-hexène implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation de dérivés de carbazole avec des composés diazatricycliques substitués par des phényles dans des conditions contrôlées. La réaction nécessite souvent l'utilisation de catalyseurs tels que le bisulfate de sodium et de solvants comme l'éthanol .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
4-(3-carbazol-9-ylphényl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]tridéca-1(9),2(7),3,5,10,12-hexène peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
4-(3-carbazol-9-ylphényl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]tridéca-1(9),2(7),3,5,10,12-hexène présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Industrie : Utilisé dans le développement de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Mécanisme d'action
Le mécanisme d'action de 4-(3-carbazol-9-ylphényl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]tridéca-1(9),2(7),3,5,10,12-hexène implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité anti-inflammatoire peut être attribuée à sa capacité à inhiber la production de cytokines et d'enzymes pro-inflammatoires . La structure unique du composé lui permet d'interagir avec diverses molécules biologiques, ce qui peut conduire à des effets thérapeutiques.
Applications De Recherche Scientifique
4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
13-(N-arylaminocarbonyl)-9-méthyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]tridéca-2,4,6-triènes : Connus pour leur activité anti-inflammatoire.
8-oxa-3,5-diazatricyclo[7.4.0.02,7]tridéca-1(13),2(7),3,9,11-pentaène-6-one : Un autre composé avec une structure tricyclique similaire.
Unicité
4-(3-carbazol-9-ylphényl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]tridéca-1(9),2(7),3,5,10,12-hexène se distingue par sa combinaison spécifique d'une partie carbazole et d'un noyau diazatricyclique. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C28H17N3O |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C28H17N3O/c1-3-12-25-21(9-1)22-10-2-4-13-26(22)31(25)20-8-5-7-18(15-20)19-16-24-23-11-6-14-29-27(23)32-28(24)30-17-19/h1-17H |
Clé InChI |
XVACVBZZMGRLKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)OC7=C6C=CC=N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304242.png)
![19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-](/img/structure/B12304246.png)



![1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304277.png)


![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)



![3a,4a,5,7,8,8a,9,9a-Octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2,6(3H,4H)-dione](/img/structure/B12304327.png)

